molecular formula C9H7ClF3N3O4 B14170452 3-chloro-N,N-dimethyl-2,6-dinitro-4-(trifluoromethyl)aniline CAS No. 59431-66-2

3-chloro-N,N-dimethyl-2,6-dinitro-4-(trifluoromethyl)aniline

Cat. No.: B14170452
CAS No.: 59431-66-2
M. Wt: 313.62 g/mol
InChI Key: OTMGRWAAWZZGNV-UHFFFAOYSA-N
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Description

3-chloro-N,N-dimethyl-2,6-dinitro-4-(trifluoromethyl)aniline is a complex organic compound that belongs to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups attached to an aniline ring. The compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N,N-dimethyl-2,6-dinitro-4-(trifluoromethyl)aniline typically involves multiple steps. One common method starts with the nitration of 3-chloro-4-(trifluoromethyl)aniline to introduce the nitro groups. This is followed by the methylation of the aniline nitrogen using dimethyl sulfate or a similar methylating agent .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N,N-dimethyl-2,6-dinitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-N,N-dimethyl-2,6-dinitro-4-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of herbicides and pesticides

Mechanism of Action

The mechanism of action of 3-chloro-N,N-dimethyl-2,6-dinitro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N,N-dimethyl-2,6-dinitro-4-(trifluoromethyl)aniline is unique due to the presence of both the trifluoromethyl group and the dimethylamino group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which are not commonly found in other dinitroanilines .

Properties

CAS No.

59431-66-2

Molecular Formula

C9H7ClF3N3O4

Molecular Weight

313.62 g/mol

IUPAC Name

3-chloro-N,N-dimethyl-2,6-dinitro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C9H7ClF3N3O4/c1-14(2)7-5(15(17)18)3-4(9(11,12)13)6(10)8(7)16(19)20/h3H,1-2H3

InChI Key

OTMGRWAAWZZGNV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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